Acetic acid;1-(4-methylphenyl)sulfonylpent-1-en-3-ol
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Overview
Description
Acetic acid;1-(4-methylphenyl)sulfonylpent-1-en-3-ol is a complex organic compound that features both acetic acid and sulfonyl functional groups. This compound is of interest due to its unique chemical structure, which combines aromatic and aliphatic elements, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-(4-methylphenyl)sulfonylpent-1-en-3-ol typically involves multiple steps, starting with the preparation of the sulfonyl precursor. One common method involves the sulfonation of 4-methylphenyl compounds, followed by the introduction of the pent-1-en-3-ol moiety through a series of nucleophilic substitution and elimination reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;1-(4-methylphenyl)sulfonylpent-1-en-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of nucleophiles such as sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Acetic acid;1-(4-methylphenyl)sulfonylpent-1-en-3-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals, including surfactants and dyes.
Mechanism of Action
The mechanism of action of acetic acid;1-(4-methylphenyl)sulfonylpent-1-en-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can act as an electrophile, facilitating nucleophilic attack by biological molecules. This interaction can lead to the inhibition or activation of specific pathways, depending on the context.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid;1-(4-methylphenyl)sulfonylpent-1-en-2-ol
- Acetic acid;1-(4-methylphenyl)sulfonylpent-1-en-4-ol
- Acetic acid;1-(4-methylphenyl)sulfonylpent-1-en-5-ol
Uniqueness
What sets acetic acid;1-(4-methylphenyl)sulfonylpent-1-en-3-ol apart from similar compounds is the specific positioning of the sulfonyl and hydroxyl groups, which can significantly influence its reactivity and interaction with other molecules. This unique structure allows for distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
121034-01-3 |
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Molecular Formula |
C14H20O5S |
Molecular Weight |
300.37 g/mol |
IUPAC Name |
acetic acid;1-(4-methylphenyl)sulfonylpent-1-en-3-ol |
InChI |
InChI=1S/C12H16O3S.C2H4O2/c1-3-11(13)8-9-16(14,15)12-6-4-10(2)5-7-12;1-2(3)4/h4-9,11,13H,3H2,1-2H3;1H3,(H,3,4) |
InChI Key |
DTCYHNCEOYTVIM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C=CS(=O)(=O)C1=CC=C(C=C1)C)O.CC(=O)O |
Origin of Product |
United States |
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